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Compound of Interest

Compound Name: 3-Acetylbenzoic acid

Cat. No.: B181652

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 3-
Acetylbenzoic acid (CAS No: 586-42-5), a valuable building block in organic synthesis and
drug development. This document is intended for researchers, scientists, and professionals in
the pharmaceutical and chemical industries, presenting key spectroscopic data (NMR, IR, and
Mass Spectrometry) in a structured and accessible format.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules.
Below are the 'H and 3C NMR data for 3-Acetylbenzoic acid.

1H NMR Data

The 'H NMR spectrum provides information about the chemical environment of the hydrogen
atoms in the molecule.
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Chemical Shift (8)

Multiplicity Integration Assignment
Ppm
11.57 S 1H -COOH
8.38 - 7.89 m 2H Ar-H
7.68 - 7.55 m 1H Ar-H
7.47 t 2H Ar-H

Note: Spectrum acquired in CDClIs at 400 MHz.

13C NMR Data

The 13C NMR spectrum reveals the different carbon environments within the molecule.

Chemical Shift (8) ppm Assighment
172.5 -COOH

133.8 Ar-C

130.2 Ar-C

129.3 Ar-C

128.5 Ar-C

Note: Spectrum acquired in CDCls at 101 MHz.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The solid-state
(KBr) infrared spectrum of 3-Acetylbenzoic acid shows a characteristic single broad
asymmetric peak at 1686 cm~1 for both the carboxylic acid and ketone C=0 functional groups.
[1] This broadening is typical for hydrogen-bonded carboxylic acids. In a chloroform (CHCls)
solution, this combined absorption is observed at the same wavenumber.[1]

A more detailed assignment of the principal IR absorption bands is provided below.

© 2025 BenchChem. All rights reserved.

2/7 Tech Support


https://www.benchchem.com/product/b181652?utm_src=pdf-body
https://www.researchgate.net/publication/51142027_3-Acetylbenzoic_acid
https://www.researchgate.net/publication/51142027_3-Acetylbenzoic_acid
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b181652?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Wavenumber (cm~?) Vibrational Mode Functional Group
3300-2500 O-H stretch (broad) Carboxylic Acid
3100-3000 C-H stretch Aromatic

1686 C=0 stretch Carboxylic Acid & Ketone
1600-1450 C=C stretch Aromatic Ring
1320-1210 C-O stretch Carboxylic Acid

950-900 O-H bend (broad) Carboxylic Acid

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a molecule. While specific experimental mass spectral data for 3-acetylbenzoic acid is not
readily available in the searched literature, the fragmentation pattern can be predicted based
on the behavior of similar compounds, such as benzoic acid and other aromatic ketones.

The molecular ion peak [M]** is expected at m/z 164, corresponding to the molecular weight of
3-acetylbenzoic acid (CoHsO3). Key fragmentation pathways for aromatic carboxylic acids and
ketones would likely lead to the following significant fragments:

m/z Proposed Fragment lon Description
164 [CoHsOs3]*e Molecular lon
149 [M - CHs]* Loss of a methyl radical

Loss of the carboxylic acid
121 [M - COOH]*

group

Benzoyl cation (from cleavage
105 [CeHsCO]*

of the acetyl group)

Phenyl cation (from loss of CO
77 [CeHs]* .

from the benzoyl cation)
43 [CHsCOJ* Acetyl cation
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Experimental Protocols

The following sections outline generalized experimental protocols for the spectroscopic
techniques discussed.

NMR Spectroscopy

Sample Preparation:

o Dissolve 5-10 mg of 3-acetylbenzoic acid in approximately 0.6-0.7 mL of a deuterated
solvent (e.g., CDCls, DMSO-ds) in a standard 5 mm NMR tube.

o For quantitative analysis, a known amount of an internal standard can be added.
Data Acquisition:

* 'H NMR: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. Typical
parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a
sufficient number of scans to obtain a good signal-to-noise ratio.

e 13C NMR: Acquire the spectrum on a 100 MHz or higher field NMR spectrometer. Proton
decoupling is typically used to simplify the spectrum. A longer relaxation delay (e.g., 2-5
seconds) and a larger number of scans are generally required compared to *H NMR due to
the lower natural abundance and smaller gyromagnetic ratio of the 13C nucleus.

Infrared (IR) Spectroscopy

Sample Preparation (KBr Pellet Method):

e Grind a small amount (1-2 mg) of 3-acetylbenzoic acid with approximately 100-200 mg of
dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine,
homogeneous powder is obtained.

e Place a portion of the powder into a pellet press and apply pressure to form a transparent or
translucent pellet.

Data Acquisition:
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» Record a background spectrum of the empty sample compartment.
e Place the KBr pellet in the sample holder of the FT-IR spectrometer.

e Acquire the sample spectrum over a typical range of 4000-400 cm~1.

Mass Spectrometry (Electron lonization - El)

Sample Introduction:

o The sample is typically introduced into the mass spectrometer via a direct insertion probe for
solid samples or via a gas chromatograph (GC-MS) for volatile samples. For direct insertion,
a small amount of the solid sample is placed in a capillary tube.

lonization and Analysis:
o The sample is vaporized by heating in the ion source.

e The gaseous molecules are bombarded with a beam of high-energy electrons (typically 70
eV), causing ionization and fragmentation.

» The resulting positively charged ions are accelerated and separated based on their mass-to-
charge ratio (m/z) by a mass analyzer.

» Adetector records the abundance of each ion, generating a mass spectrum.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic characterization of
a chemical compound like 3-acetylbenzoic acid.
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Caption: General workflow for the spectroscopic analysis of 3-Acetylbenzoic Acid.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Spectroscopic Profile of 3-Acetylbenzoic Acid: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b181652#spectroscopic-data-nmr-ir-mass-spec-for-3-
acetylbenzoic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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